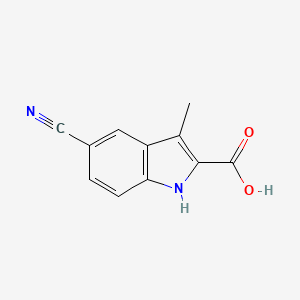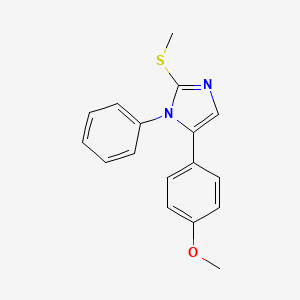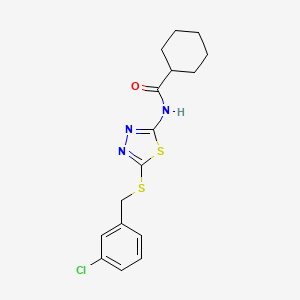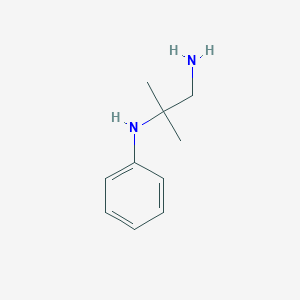![molecular formula C9H15N3O3 B2871252 2-[(3-Methoxy-1-propan-2-ylpyrazol-4-yl)amino]acetic acid CAS No. 2247207-47-0](/img/structure/B2871252.png)
2-[(3-Methoxy-1-propan-2-ylpyrazol-4-yl)amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Methoxy-1-propan-2-ylpyrazol-4-yl)amino]acetic acid, commonly known as MPPA, is a pyrazolyl glycine derivative. It is a small molecule that has been extensively studied for its potential therapeutic applications in various fields of scientific research. MPPA is known to exhibit a wide range of biochemical and physiological effects, making it an interesting compound to study.
作用機序
The mechanism of action of MPPA is not fully understood. However, it is known to act as an agonist of the glycine receptor, which is a ligand-gated ion channel that is involved in the regulation of neuronal excitability. MPPA is also known to inhibit the uptake of glutamate, which is an excitatory neurotransmitter that is involved in the development of neurological disorders.
Biochemical and Physiological Effects
MPPA has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. MPPA has also been shown to exhibit analgesic effects by reducing pain sensitivity. In addition, MPPA has been shown to exhibit anticonvulsant properties by reducing the frequency and severity of seizures.
実験室実験の利点と制限
MPPA has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for studying the effects of drugs on cellular processes. MPPA is also relatively stable and can be easily synthesized in large quantities.
However, there are also some limitations to using MPPA in lab experiments. One limitation is that the mechanism of action of MPPA is not fully understood, making it difficult to interpret the results of experiments. Another limitation is that MPPA may exhibit off-target effects, which can complicate the interpretation of results.
将来の方向性
There are several future directions for the study of MPPA. One direction is to further investigate the mechanism of action of MPPA, which could provide insights into its therapeutic potential. Another direction is to study the effects of MPPA on other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, the development of more potent and selective derivatives of MPPA could lead to the development of more effective therapies for these disorders.
合成法
MPPA can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-methoxy-1-propan-2-ylpyrazole-4-carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the intermediate, which is then reacted with 2-aminoacetic acid to yield MPPA. The final product is obtained after purification using column chromatography.
科学的研究の応用
MPPA has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. MPPA has also been studied for its potential use in the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
特性
IUPAC Name |
2-[(3-methoxy-1-propan-2-ylpyrazol-4-yl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3/c1-6(2)12-5-7(9(11-12)15-3)10-4-8(13)14/h5-6,10H,4H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWQSJFJSZEYNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)OC)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methoxy-1-propan-2-ylpyrazol-4-yl)amino]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl (5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2871172.png)






![6-(4-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2871182.png)


![5-(2-chlorophenyl)-3-(3-methoxypropyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2871185.png)

![6-(3-ethoxypropyl)-4-(3-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2871189.png)
